molecular formula C13F10O3 B1224124 Bis(pentafluorophenyl) carbonate CAS No. 59483-84-0

Bis(pentafluorophenyl) carbonate

Cat. No.: B1224124
CAS No.: 59483-84-0
M. Wt: 394.12 g/mol
InChI Key: IOVVFSGCNWQFQT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(pentafluorophenyl) carbonate is primarily used as a reagent in coupling reactions . It is particularly useful in the preparation of azapeptides .

Mode of Action

The compound acts as an equivalent of a carbonyl compound in coupling reactions . In these reactions, highly reactive pentafluorophenyl ester intermediates are formed, which then react with various alcohols and amines to produce the corresponding esters and amides .

Biochemical Pathways

This compound is involved in the synthesis of various biochemical compounds. For instance, it can be used in the preparation of a cyclic carbonate named 6,6′-(ethane-1,2-diyl)bis(1,3,6-dioxazocan-2-one), a key intermediate for the synthesis of non-isocyanate polyurethanes . It can also be used to prepare a coumarin-based aliphatic polycarbonate named 5-(4-methylumbelliferyloxycarbonyl)-5-methyl-1,3-dioxan-2-one (MUC) .

Pharmacokinetics

It is known that the compound is soluble in chloroform, ethyl acetate, and methylene chloride , which may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of esters and amides from alcohols and amines . This is particularly useful in the synthesis of azapeptides .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is known to be combustible , and its flash point is 110 °C . Therefore, it should be kept away from heat and sources of ignition . Additionally, it should be stored in a sealed container in a dry environment .

Biochemical Analysis

Biochemical Properties

Bis(pentafluorophenyl) carbonate plays a significant role in biochemical reactions, primarily as a carbonyl equivalent in coupling reactions . It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. For instance, it is used in the synthesis of cyclic carbonates and coumarin-based aliphatic polycarbonates . The nature of these interactions involves the activation of carboxylic acids, which then react with amines to form amide bonds. This process is crucial in the synthesis of peptides and other complex biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the synthesis of non-isocyanate polyurethanes, which are essential in various cellular functions . Additionally, this compound can impact the stability and activity of certain enzymes, thereby altering cellular metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s high reactivity allows it to form stable intermediates with enzymes, leading to changes in gene expression and enzyme activity . This mechanism is particularly important in the synthesis of azapeptides, where this compound facilitates the formation of peptide bonds by activating carboxylic acids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects include changes in enzyme activity and gene expression, which can persist even after the compound has degraded.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can enhance enzyme activity and promote the synthesis of peptides and other biomolecules . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of peptides and polycarbonates . It interacts with enzymes such as carboxylases and aminotransferases, which are essential for the formation of peptide bonds . The compound’s high reactivity allows it to influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The transport and distribution of this compound are crucial for its activity and function, as they determine the compound’s availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with specific enzymes and proteins, thereby exerting its effects on cellular function and metabolism .

Properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13F10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVVFSGCNWQFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13F10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208184
Record name Dipentafluorophenylcarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59483-84-0
Record name Dipentafluorophenylcarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059483840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipentafluorophenylcarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(pentafluorophenyl) carbonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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